D3 vs. D2 Binding Selectivity: Quantifying the Distinction from Pramipexole and Ropinirole
7-Hydroxy-DPAT hydrobromide exhibits a D3/D2 selectivity ratio of ~61-78, which is an order of magnitude greater than the clinically established D3-preferring agonist pramipexole (D3/D2 ratio ≈ 7.8) [1][2]. This 7-10 fold improvement in selectivity over pramipexole is critical for studies aiming to minimize D2-mediated confounds. Furthermore, its D3 binding affinity (Ki=0.78 nM) is comparable to the highly selective PD 128907 (Ki=0.7 nM for D3), but 7-Hydroxy-DPAT shows a distinct functional and behavioral signature [3].
| Evidence Dimension | D3/D2 Receptor Binding Selectivity Ratio |
|---|---|
| Target Compound Data | Ki D3 = 0.78 nM; Ki D2 = 61 nM; Ratio = 78 (or ~61-78) |
| Comparator Or Baseline | Pramipexole: Ki D3 = 0.5 nM; Ki D2 = 3.9 nM; Ratio = 7.8 |
| Quantified Difference | 10-fold greater selectivity (78 vs 7.8) |
| Conditions | Radioligand binding assays on cloned human dopamine receptors. |
Why This Matters
For scientists procuring a D3 agonist, the 10-fold greater D3/D2 selectivity of 7-Hydroxy-DPAT over pramipexole translates to a significantly cleaner tool for probing D3-specific pathways, reducing the risk of D2-mediated off-target effects that can confound behavioral and cellular results.
- [1] Lévesque, D., Diaz, J. A., Pilon, C., Martres, M. P., Giros, B., Souil, E., ... & Sokoloff, P. (1992). Identification, characterization, and localization of the dopamine D3 receptor in rat brain using 7-[3H]hydroxy-N,N-di-n-propyl-2-aminotetralin. Proceedings of the National Academy of Sciences, 89(17), 8155-8159. View Source
- [2] Piercey, M. F. (1998). Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease. Clinical Neuropharmacology, 21(3), 141-151. View Source
- [3] Sautel, F., Griffon, N., Lévesque, D., Pilon, C., Schwartz, J. C., & Sokoloff, P. (1995). A functional test identifies dopamine agonists selective for D3 versus D2 receptors. Neuroreport, 6(2), 329-332. View Source
